molecular formula C17H24N4O3 B5604204 2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5604204
M. Wt: 332.4 g/mol
InChI Key: JKJZJEGZLAMBEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spirocyclic compounds, including diazaspiro[4.5]decane derivatives, are typically synthesized through multi-step synthetic pathways involving key strategies like Michael addition, cyclization reactions, and oxidative cyclization of olefinic precursors. Notably, the synthesis of similar compounds has been achieved by utilizing bromoepoxide as a chiral building block derived from malic acid, demonstrating the versatility of these methods in generating spirocyclic frameworks with varying substituents and stereochemistry (Hungerbühler et al., 1980).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including the target molecule, features a complex framework that integrates multiple heteroatoms within a spiro-linked architecture. This structural motif is crucial for the compound's chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR play essential roles in elucidating these structures, confirming the presence of key functional groups and stereochemical arrangements (Guillon et al., 2020).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, reflecting their rich functional group chemistry. For instance, reactions with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate have produced ethyl 6′-aryl-2′-(2-hydroxyphenyl)-11′,11′-dimethyl-3′,4,4′,13′-tetraoxospiro[2,5-cyclohexadiene-1,9′-(7′-oxa-2′,12′-diazatetracyclo[6.5.1.01,5.08,12]tetradec-5′-ene)]-14′-carboxylates, demonstrating the potential for generating structurally diverse analogs through spiro heterocyclization (Konovalova et al., 2013).

properties

IUPAC Name

2-ethyl-8-[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-3-19-12-17(10-15(19)23)6-8-20(9-7-17)16(24)11-21-14(22)5-4-13(2)18-21/h4-5H,3,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJZJEGZLAMBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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